molecular formula C12H13ClN4 B2721576 3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine CAS No. 2319723-52-7

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine

Cat. No.: B2721576
CAS No.: 2319723-52-7
M. Wt: 248.71
InChI Key: LPKVFKWUWGJIIT-UHFFFAOYSA-N
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Description

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine is a synthetic chemical building block designed for research and development, particularly in medicinal chemistry and drug discovery. This compound features a hybrid molecular structure that incorporates an azetidine ring linked to a chloropyridine moiety via a pyrazole-methyl bridge. The azetidine ring, a four-membered saturated nitrogen heterocycle, is a prominent pharmacophore in medicinal chemistry due to its influence on a molecule's physicochemical properties and metabolic stability . It is found in the molecular structure of approved therapeutics, such as the antihypertensive drug azelnidipine, highlighting its relevance in designing bioactive molecules . The strategic inclusion of both the chloropyridine and pyrazole units provides distinct vectors for molecular diversification. These functional groups are commonly employed in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling researchers to rapidly generate a library of novel derivatives for structure-activity relationship (SAR) studies . This makes the compound an invaluable scaffold for constructing potentially bioactive molecules. Its primary research applications include serving as a key intermediate in the synthesis of more complex chemical entities and as a core structure for generating DNA-encoded libraries . The compound is intended for use in exploratory research to develop new chemical tools and investigate biological pathways. This product is exclusively for research purposes and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-chloro-2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4/c13-11-3-1-4-14-12(11)16-7-10(8-16)9-17-6-2-5-15-17/h1-6,10H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKVFKWUWGJIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)Cl)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction Approach

The Mannich reaction offers a direct route to introduce the pyrazole-methyl group onto azetidine. In this method, azetidine reacts with formaldehyde and 1H-pyrazole under acidic conditions to form the desired tertiary amine:

$$
\text{Azetidine} + \text{HCHO} + \text{1H-Pyrazole} \xrightarrow{\text{HCl}} \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine}
$$

Advantages :

  • Single-step synthesis with readily available reagents.
  • High atom economy.

Challenges :

  • Competing side reactions due to azetidine’s secondary amine nature.
  • Requires strict control of stoichiometry to avoid over-alkylation.

Alkylation of Azetidine

An alternative route involves alkylating azetidine with (1H-pyrazol-1-yl)methyl chloride. This method necessitates prior synthesis of the chloromethylpyrazole intermediate:

  • Synthesis of (1H-pyrazol-1-yl)methyl chloride :
    $$
    \text{1H-Pyrazole} + \text{ClCH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{(1H-pyrazol-1-yl)methyl chloride}
    $$

  • Alkylation of azetidine :
    $$
    \text{Azetidine} + \text{(1H-Pyrazol-1-yl)methyl chloride} \xrightarrow{\text{Base}} \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine}
    $$

Advantages :

  • High regioselectivity for the azetidine’s 3-position.
  • Scalable with moderate yields.

Challenges :

  • Handling hazardous chloromethylating agents.
  • Potential quaternization of azetidine’s nitrogen.

Coupling of Azetidine-Pyrazole Moiety to Pyridine

Ullmann-Type Coupling

The azetidine-pyrazole intermediate is coupled to 2,3-dichloropyridine via a copper-catalyzed Ullmann reaction:

$$
\text{2,3-Dichloropyridine} + \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine} \xrightarrow{\text{CuI, DMF, 120°C}} \text{Target Compound}
$$

Reaction Conditions :

  • Catalyst: Copper(I) iodide (10 mol%).
  • Ligand: 1,10-Phenanthroline.
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 120°C for 24 hours.

Yield : 45–60% after purification by column chromatography.

Advantages :

  • Compatible with electron-deficient pyridines.
  • Tolerates functional groups on both reactants.

Challenges :

  • Requires elevated temperatures and prolonged reaction times.
  • Competing side reactions at the pyridine’s 3-chloro position.

Buchwald-Hartwig Amination

A palladium-catalyzed cross-coupling offers a modern alternative:

$$
\text{2-Chloro-3-nitropyridine} + \text{3-[(1H-Pyrazol-1-yl)methyl]azetidine} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}, \text{Cs}2\text{CO}_3} \text{Target Compound}
$$

Reaction Conditions :

  • Catalyst: Palladium acetate (5 mol%).
  • Ligand: Xantphos (10 mol%).
  • Base: Cesium carbonate.
  • Solvent: Toluene at 100°C for 12 hours.

Yield : 55–70% with high regioselectivity.

Advantages :

  • Mild conditions compared to Ullmann coupling.
  • Higher functional group tolerance.

Challenges :

  • Sensitivity to oxygen and moisture.
  • Cost of palladium catalysts.

Alternative Routes and Comparative Analysis

Cyclization of Hydrazinopyridine Derivatives

Inspired by methods for pyrazolo[3,4-b]pyridines, hydrazinopyridine derivatives can be cyclized to form the pyrazole ring. However, this approach requires additional steps to introduce the azetidine moiety, making it less efficient for the target compound.

Post-Functionalization of Preformed Azetidine-Pyridine Systems

Functionalizing preassembled 2-azetidinylpyridines with pyrazole groups via radical or nucleophilic pathways has been explored but faces challenges in regiocontrol and yield.

Optimization and Scalability Considerations

Solvent and Temperature Effects

  • DMF vs. Toluene : DMF enhances Ullmann coupling rates but complicates product isolation. Toluene, used in Buchwald-Hartwig reactions, simplifies purification but requires anhydrous conditions.
  • Temperature : Lower temperatures (80–100°C) favor selectivity in palladium-catalyzed reactions, while Ullmann couplings necessitate higher temperatures (120°C).

Protecting Group Strategies

  • Azetidine Protection : Boc-protection of azetidine’s nitrogen prevents unwanted side reactions during coupling steps, albeit requiring deprotection post-synthesis.
  • Pyrazole Stability : The pyrazole ring remains stable under both acidic and basic conditions, avoiding the need for protection.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can lead to various substituted pyridine compounds .

Scientific Research Applications

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular metabolic pathway .

Comparison with Similar Compounds

Research Findings and Implications

  • Bioactivity : Azetidine-containing compounds (e.g., TLR antagonists) demonstrate improved target engagement due to conformational constraints .
  • Synthetic Accessibility : Pyridine-pyrazole derivatives are often synthesized via cyclization or chlorination pathways, as seen in intermediates for pesticides .
  • Structure-Activity Relationships (SAR) :
    • The azetidine-pyrrole chain in the target compound may enhance binding to enzymes requiring rigid, three-dimensional scaffolds.
    • Trifluoromethyl groups (e.g., in CAS 1150164-52-5) improve metabolic stability but reduce solubility .

Biological Activity

3-chloro-2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine is a novel compound that belongs to the class of pyrazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in oncology, antimicrobial activity, and its mechanism of action.

The compound has the following chemical characteristics:

  • Molecular Formula: C₁₂H₁₃ClN₄
  • Molecular Weight: 248.71 g/mol
  • CAS Number: 2319723-52-7

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Breast Cancer Cells: A study demonstrated that pyrazole derivatives, including those similar to this compound, showed enhanced cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of these compounds with doxorubicin resulted in a synergistic effect, significantly increasing cell death rates compared to doxorubicin alone .

Antimicrobial Activity

Pyrazole-based compounds have also been evaluated for their antimicrobial properties:

  • Inhibition of Pathogenic Fungi: Research indicates that certain pyrazole derivatives possess antifungal activity against pathogens such as Cytospora sp., Colletotrichum gloeosporioides, and Fusarium solani. The structural modifications in compounds like this compound could enhance their efficacy against these fungi .

The mechanism of action for pyrazole derivatives often involves interaction with key molecular targets:

  • Protein Kinase Inhibition: Pyrazole compounds can act as ATP competitive inhibitors of protein kinases, which are frequently overexpressed in cancer cells. This inhibition can disrupt signaling pathways involved in cell proliferation and survival .
  • Cell Membrane Disruption: Some studies suggest that pyrazole derivatives may induce cell lysis by compromising the integrity of microbial cell membranes, leading to increased permeability and eventual cell death .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in drug development:

StudyFindings
Breast Cancer Study Demonstrated synergistic effects with doxorubicin, enhancing cytotoxicity in resistant cancer cell lines .
Antifungal Activity Evaluated against multiple phytopathogenic fungi, showing significant inhibitory effects .
Protein Kinase Inhibition Identified as effective inhibitors of specific kinases involved in tumor growth and progression .

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